

Authentication of the NPC43 Cell Line: A Comparative Guide

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The integrity of biomedical research relies on the use of authenticated cell lines. Misidentified or cross-contaminated cell lines can lead to invalid research conclusions and significant loss of time and resources.[1][2][3] This guide provides a comprehensive overview of the authentication methods for the **NPC43** cell line, a valuable in vitro model for studying Epstein-Barr virus (EBV)-positive nasopharyngeal carcinoma (NPC).[4][5][6]

NPC43 Cell Line: Identity and Characteristics

The **NPC43** cell line was established from a patient with nasopharyngeal carcinoma and is positive for the Epstein-Barr virus.[4][5] It has been characterized as an epithelial cell line expressing cytokeratin.[5][6] Notably, **NPC43** is tumorigenic in immunodeficient mice and can be induced to undergo EBV lytic reactivation.[4][5] The cell line exhibits a complex karyotype with numerous chromosomal abnormalities.[6]

Core Authentication Methods

Three primary methods are employed to ensure the identity and purity of the **NPC43** cell line: Short Tandem Repeat (STR) Profiling, Karyotyping, and Mycoplasma Testing.

Short Tandem Repeat (STR) Profiling

STR profiling is the gold standard for authenticating human cell lines.[1][2][7][8] This technique analyzes short, repetitive DNA sequences at specific loci in the genome. The resulting STR

profile is a unique genetic fingerprint for a given cell line.^{[7][9]} An unknown cell line's STR profile is compared to a reference database to confirm its identity. A match of 80% or greater is typically required for authentication.^{[1][2]}

NPC43 STR Profile

The established STR profile for the **NPC43** cell line is detailed below. This data serves as the reference for all future authentication tests of this cell line.

Marker	Allele
Amelogenin	X
CSF1PO	13
D3S1358	18
D5S818	11
D7S820	12, 13
D8S1179	11
D13S317	12
D16S539	10
D18S51	13, 15
D21S11	32
FGA	22
Penta D	8
TH01	7
TPOX	8
vWA	14, 16

Source: PubMed=30405107^[10]

Karyotyping

Karyotyping is a cytogenetic technique used to visualize and analyze the chromosomes of a cell.[11] This method can detect chromosomal abnormalities, such as changes in chromosome number and structure. For the **NPC43** cell line, karyotyping has revealed a complex set of chromosomal rearrangements.[6] While not used for routine identity testing like STR profiling, karyotyping provides valuable information about the genomic stability of the cell line over time.

Mycoplasma Testing

Mycoplasma are a genus of bacteria that are a common source of cell culture contamination.[12][13] They lack a cell wall, making them resistant to many common antibiotics.[12] Mycoplasma contamination can alter cell physiology, including growth rates and gene expression, thereby compromising experimental results.[12][13] Routine testing for mycoplasma is a critical component of cell line authentication. Several methods are available, including PCR-based assays, enzyme-based kits, and direct DNA staining.[13][14]

Experimental Protocols

Short Tandem Repeat (STR) Profiling Protocol

This protocol outlines the general steps for STR profiling. Commercial kits, such as the AmpFLSTR™ Identifiler™ Plus PCR Amplification Kit, are commonly used.[2]

- **DNA Extraction:** Genomic DNA is isolated from a cell pellet of the **NPC43** cell culture.
- **PCR Amplification:** The extracted DNA is used as a template for a multiplex PCR reaction. This reaction simultaneously amplifies multiple STR loci and the amelogenin locus for sex determination using fluorescently labeled primers.[2][15]
- **Capillary Electrophoresis:** The fluorescently labeled PCR products are separated by size using capillary electrophoresis.[8]
- **Data Analysis:** The size of the fragments is used to determine the number of repeats at each STR locus. This allelic information is compiled to generate the STR profile.[15]
- **Profile Comparison:** The generated STR profile is compared to the reference profile of the **NPC43** cell line.[16]

Karyotyping Protocol

The following is a generalized protocol for preparing chromosomes for karyotyping.

- Cell Culture: **NPC43** cells are cultured to a logarithmic growth phase.[\[11\]](#)
- Metaphase Arrest: A mitotic inhibitor, such as colcemid, is added to the culture to arrest cells in metaphase.[\[11\]](#)
- Harvesting: Cells are harvested and treated with a hypotonic solution to swell the cells and disperse the chromosomes.
- Fixation: A fixative, typically a mixture of methanol and acetic acid, is used to fix the cells and chromosomes.[\[11\]](#)
- Slide Preparation: The fixed cell suspension is dropped onto microscope slides.
- Banding and Staining: The chromosomes are treated with trypsin and stained with Giemsa (G-banding) to create a characteristic banding pattern.
- Microscopy and Analysis: The stained chromosomes are visualized under a light microscope, and the karyotype is analyzed.[\[11\]](#)

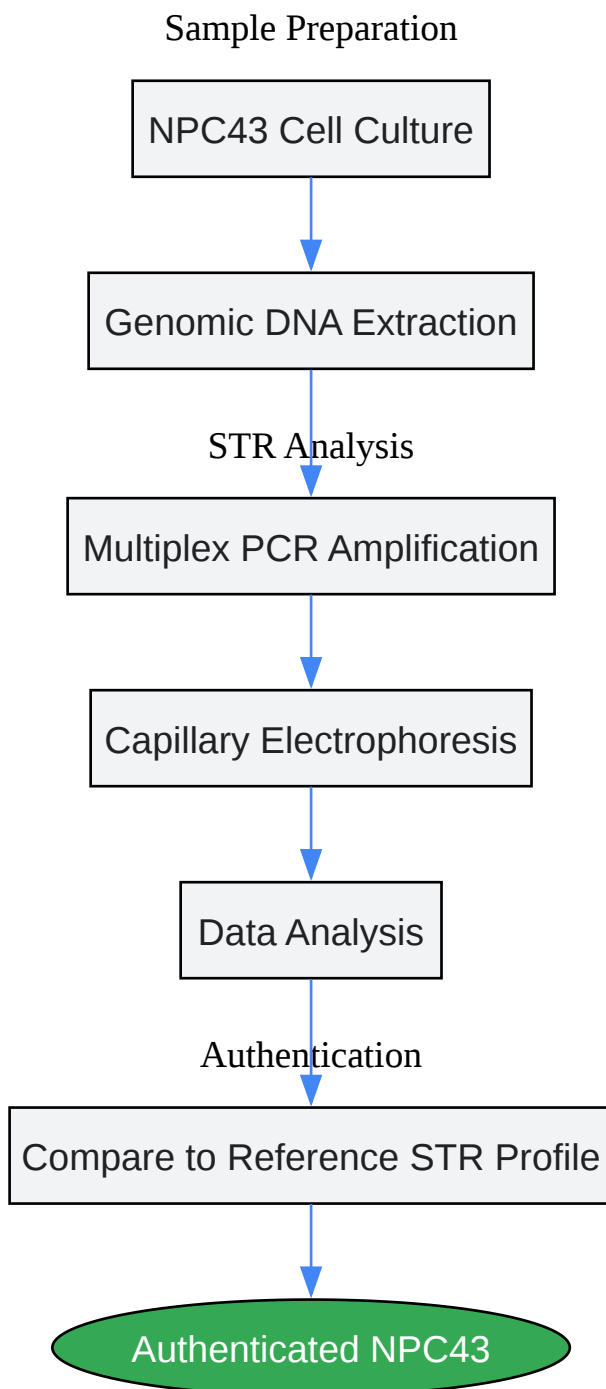
Mycoplasma Detection by DAPI Staining Protocol

This is a simple and effective method for detecting mycoplasma contamination.

- Cell Seeding: **NPC43** cells are cultured on glass coverslips.
- Fixation: The cells are fixed with a 4% paraformaldehyde solution for 15 minutes at room temperature.[\[12\]](#)
- Washing: The fixed cells are washed twice with 1X Phosphate Buffered Saline (PBS).[\[12\]](#)
- Staining: The cells are incubated with a DAPI (4',6-diamidino-2-phenylindole) solution for 1 minute.[\[12\]](#) DAPI is a fluorescent stain that binds to DNA.[\[13\]](#)
- Washing: The cells are washed 2-3 times with 1X PBS.[\[12\]](#)

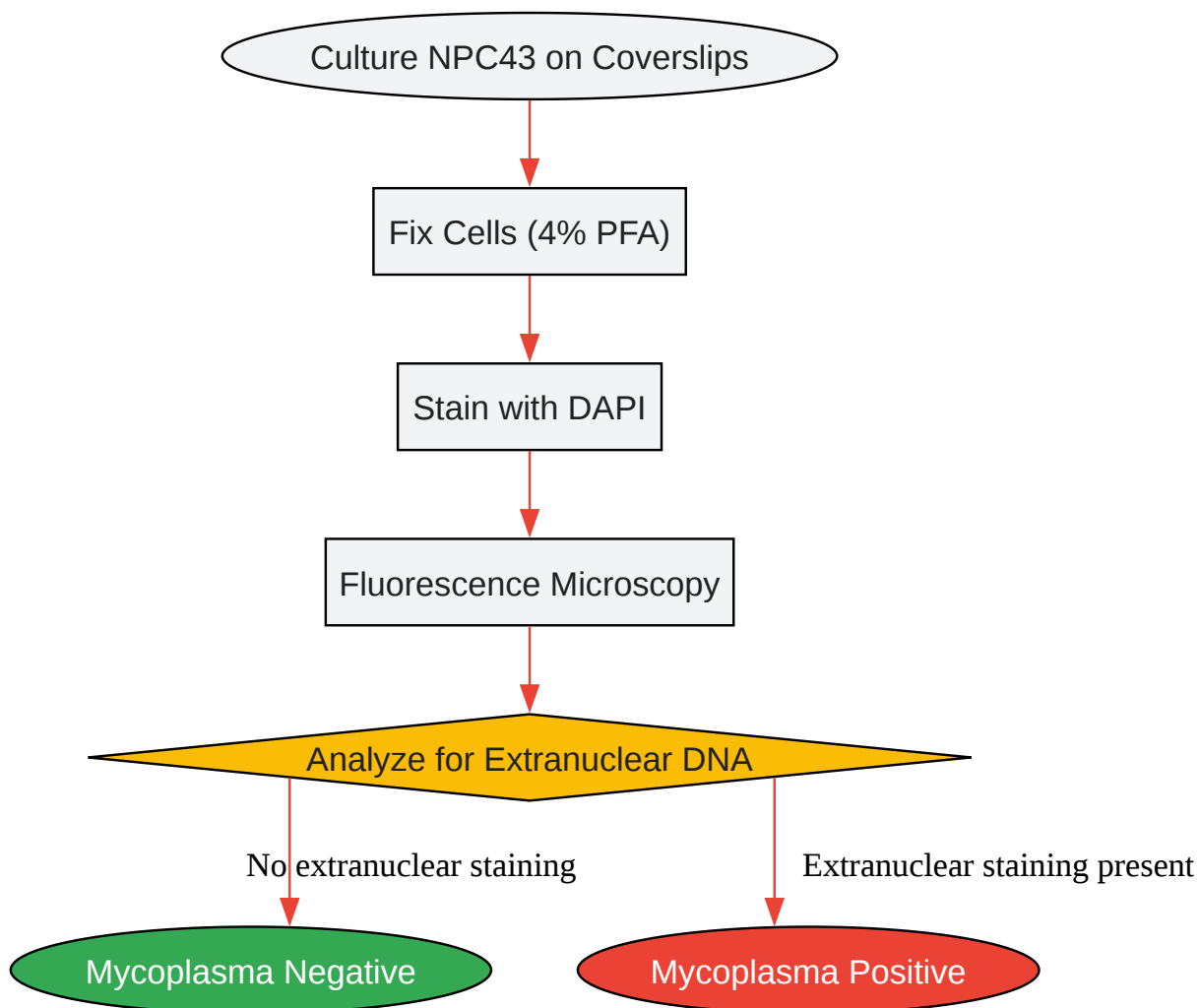
- Microscopy: The coverslips are mounted on microscope slides and observed using a fluorescence microscope. Mycoplasma contamination will appear as small, fluorescent dots in the cytoplasm, distinct from the larger, oval-shaped nuclei of the **NPC43** cells.[\[12\]](#)[\[13\]](#)

Visualizing Workflows



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Caption: Workflow for **NPC43** authentication via STR profiling.



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Caption: Workflow for Mycoplasma detection by DAPI staining.

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